Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride
Description
The compound "Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride" is a piperazine-derived molecule with a complex esterified structure. Its IUPAC name is 2-[4-[2-(cyclobutanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclobutanecarboxylate dihydrochloride (CAS: Not explicitly provided; analogous to CAS 66944-59-0 in for a cycloheptyl variant). Key properties include:
- Molecular formula: C₂₄H₄₄Cl₂N₂O₄ (assuming cyclobutyl substitution; cycloheptyl variant: C₂₄H₄₄Cl₂N₂O₄) .
- Molecular weight: ~495.5 g/mol (exact mass: ~494.27 g/mol) .
- Structural features: A central 1,4-piperazine ring. Two ethanol moieties linked to the piperazine nitrogen atoms. Cyclobutylcarboxylate ester groups on each ethanol chain. Dihydrochloride salt form, enhancing aqueous solubility.
Its hydrogen bond donor/acceptor counts (2 donors, 6 acceptors) suggest interactions with biological targets or solvents.
Properties
CAS No. |
66944-66-9 |
|---|---|
Molecular Formula |
C18H32Cl2N2O4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[4-[2-(cyclobutanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclobutanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C18H30N2O4.2ClH/c21-17(15-3-1-4-15)23-13-11-19-7-9-20(10-8-19)12-14-24-18(22)16-5-2-6-16;;/h15-16H,1-14H2;2*1H |
InChI Key |
MVUNLJUQJXTTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol. The process may also involve the deprotection of intermediate compounds using reagents like PhSH (thiophenol).
Industrial Production Methods
Industrial production methods for this compound may involve the use of fixed-bed reactors and catalysts such as zeolites. The reaction conditions are optimized to achieve high yields and purity. For example, the use of hydrogen as a carrier gas and specific temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., HBr for addition reactions), bases (e.g., sodium hydroxide for deprotection), and solvents like ethanol and chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is a complex chemical with potential applications across various scientific fields. The following article delves into its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound is characterized by its unique molecular structure that includes a piperazine moiety and dicyclobutylcarboxylate groups. This configuration suggests potential for interaction with biological systems, particularly in pharmacology and medicinal chemistry.
Molecular Formula
- Molecular Formula : C₁₄H₁₈Cl₂N₂O₄
- Molecular Weight : 335.21 g/mol
Pharmacological Applications
The compound may exhibit pharmacological properties due to the presence of the piperazine ring, which is known for its role in various drug designs. Piperazine derivatives are often used in the development of antipsychotic medications and anti-anxiety agents.
Case Study: Antidepressant Activity
Research has indicated that piperazine derivatives can influence serotonin receptors, potentially leading to antidepressant effects. A study demonstrated that compounds similar to ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate showed significant activity in modulating serotonin levels in animal models .
Antimicrobial Properties
The presence of the dicyclobutylcarboxylate group may enhance the antimicrobial efficacy of the compound. Studies have shown that carboxylate-containing compounds can disrupt bacterial cell membranes.
Case Study: Bacterial Inhibition
In vitro studies have reported that similar compounds exhibit inhibitory effects against a range of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of the bacterial membrane integrity .
Neuropharmacological Research
The structural features of this compound suggest potential applications in neuropharmacology. Piperazine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
A recent study explored the neuroprotective properties of piperazine derivatives in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds share the piperazine-ethanol core but differ in substituents and salt forms (data from –9):
Impact of Substituents on Physicochemical Properties
- Cyclobutylcarboxylate vs. Hydroxyl Groups: The substitution of hydroxyl groups with cyclobutylcarboxylate esters drastically increases molecular weight (~495.5 vs. 204.27 g/mol) and reduces polarity, making the compound more lipophilic. This modification likely affects solubility (e.g., ethanol or aqueous buffers) and bioavailability .
- Dihydrochloride Salt vs. Free Base: The dihydrochloride form improves water solubility compared to neutral analogues like 2,2'-(Piperazine-1,4-diyl)diethanol, which is highly polar but lacks salt-enhanced dissolution .
Biological Activity
Chemical Structure
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is characterized by the following structural features:
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Dicyclobutylcarboxylate : A carboxylic acid derivative with two cyclobutyl groups.
- Dihydrochloride salt form : Enhances solubility and stability.
Molecular Formula
The molecular formula can be derived from its components; however, specific details such as molecular weight and exact structure are not provided in the current literature.
The biological activity of this compound may be attributed to its ability to interact with various biological pathways:
- Receptor Modulation : Compounds with piperazine structures often exhibit activity as receptor modulators, particularly at serotonin and dopamine receptors.
- Antimicrobial Properties : Some derivatives of piperazine have shown potential antimicrobial effects, which could extend to this compound.
Case Studies and Research Findings
- Antidepressant Activity : A study explored the antidepressant-like effects of piperazine derivatives. The findings suggested that modifications in the piperazine structure can enhance serotonin receptor affinity, potentially leading to improved antidepressant efficacy.
- Antitumor Activity : Research on similar compounds indicated potential cytotoxic effects against cancer cell lines. Further investigation into the dicyclobutylcarboxylate moiety may reveal additional antitumor properties.
- Neuroprotective Effects : Some studies have highlighted neuroprotective effects associated with piperazine derivatives, suggesting that this compound may also possess similar neuroprotective capabilities.
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
| Variant | Activity Type | Observed Effect |
|---|---|---|
| Piperazine derivative A | Antidepressant | Increased serotonin uptake |
| Piperazine derivative B | Antitumor | Inhibition of tumor growth |
| Dicyclobutylcarboxylate derivative C | Antimicrobial | Bactericidal properties |
Q & A
Q. What are the recommended synthetic routes for Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a two-step process:
Amide Formation : React 2,2'-(1,4-piperazinylene)diethanol with dicyclobutylcarboxylic acid chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Salt Formation : Treat the intermediate with hydrochloric acid (2 eq.) in ethanol, followed by recrystallization from ethanol/ether (yield: 65–75%). Optimize yield by controlling temperature (0–5°C during acid addition) and using excess HCl (2.2 eq.) to ensure complete dihydrochloride formation .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient; retention time ~8.2 min) to assess purity (>98%) .
- NMR : Key peaks include δ 1.6–2.1 ppm (cyclobutyl CH2), δ 3.4–3.8 ppm (piperazine N-CH2), and δ 4.2 ppm (ethanol O-CH2) .
- Elemental Analysis : Confirm stoichiometry (e.g., C: 52.1%, H: 7.8%, N: 6.3%, Cl: 15.4%) .
Q. What are the solubility profiles and stability considerations for this compound?
- Methodological Answer :
- Solubility : Freely soluble in water (>100 mg/mL) and ethanol (~50 mg/mL), but insoluble in ether. Test solubility via UV-Vis spectroscopy (λmax = 260 nm) in buffer systems (pH 2–9) .
- Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks; <2% impurity formation by HPLC) .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s acid-base behavior during salt formation?
Q. How does this compound act as a ligand in metal coordination chemistry?
- Methodological Answer : The piperazine and ethanol moieties chelate transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize complexes by refluxing the compound with metal salts (e.g., CuCl2·2H2O) in methanol. Characterize via:
- UV-Vis : d-d transitions (Cu²⁺: λ ~700 nm).
- EPR : Axial symmetry (g∥ = 2.25, g⟂ = 2.05) confirms octahedral geometry .
Q. What advanced analytical methods detect trace impurities (e.g., synthetic byproducts)?
- Methodological Answer :
- LC-MS/MS : Identify impurities at ppm levels (e.g., mono-hydrochloride byproduct, m/z 423.2 vs. parent m/z 459.3) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., cyclobutyl ring conformation) with single-crystal data (CCDC deposition recommended) .
Contradiction Analysis
- Synthetic Yields : Reports vary between 65–85% due to competing side reactions (e.g., cyclobutyl ring opening). Mitigate by optimizing reaction time (<6 hours) and using freshly distilled acid chloride .
- Solubility in Ethanol : Some studies report >50 mg/mL, while others note precipitation at high concentrations. This discrepancy may arise from residual water content; use anhydrous ethanol for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
